1-Acetyl-4-methylpiperazine

Description

BenchChem offers high-quality 1-Acetyl-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

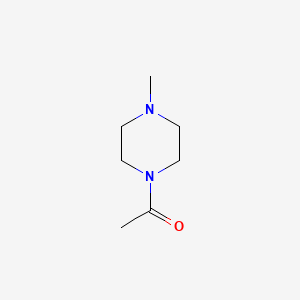

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDBJKNOEWSFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902687 | |

| Record name | NoName_3236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Acetyl-4-methylpiperazine: A Technical Guide to Properties, Synthesis, and Applications

This guide details the chemical properties, synthesis, and applications of 1-Acetyl-4-methylpiperazine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 13889-98-0) is a disubstituted piperazine derivative featuring a tertiary amine and an acetamide moiety.[1] It serves as a vital pharmacophore in drug discovery, particularly as a Nicotinic Acetylcholine Receptor (nAChR) agonist and a solubilizing motif in kinase inhibitors.[2] Its dual functionality—combining a basic center (N-methyl) with a neutral, hydrogen-bond accepting amide (N-acetyl)—makes it an ideal scaffold for tuning the pharmacokinetic profiles (LogP, solubility) of drug candidates.

Part 1: Chemical Identity & Physical Characterization

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(4-methylpiperazin-1-yl)ethanone |

| CAS Number | 13889-98-0 |

| Molecular Formula | C |

| Molecular Weight | 142.20 g/mol |

| SMILES | CN1CCN(CC1)C(C)=O |

| InChIKey | YSDBJKNOEWSFGA-UHFFFAOYSA-N |

Physical Properties

Unlike many simple piperazines which are volatile liquids, the acetylation of the nitrogen significantly alters the physical state and basicity.[2]

| Parameter | Value | Notes |

| Physical State | Viscous liquid or low-melting solid | Hygroscopic; often handled as a hydrochloride salt for stability.[1] |

| Boiling Point | ~138–142 °C (Predicted/Lit) | High boiling point due to dipole-dipole interactions of the amide.[1][2] |

| Density | ~1.0 g/mL (Estimated) | Slightly denser than 1-methylpiperazine (0.903 g/mL) due to oxygen content.[1][2] |

| Solubility | Miscible in Water, Methanol, DMSO | The N-methyl amine remains protonatable, ensuring high aqueous solubility.[2] |

| pKa (Basic) | 7.9 – 8.1 (Experimental) | The N4-methyl nitrogen is the sole basic center.[1][2] The N1-acetyl nitrogen is non-basic (amide).[1][2] |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 1-Acetyl-4-methylpiperazine is a classic nucleophilic acyl substitution.[1] The procedure must be controlled to prevent bis-acetylation (impossible here due to the N-methyl group) or quaternary salt formation.[1]

Synthesis Protocol: Selective Acetylation

Reaction: N-Methylpiperazine + Acetic Anhydride

Reagents:

-

Substrate: 1-Methylpiperazine (1.0 eq)

-

Reagent: Acetic Anhydride (1.1 eq)[2]

-

Solvent: Dichloromethane (DCM) or Toluene[2]

-

Base: Triethylamine (1.2 eq) or excess starting amine (less preferred due to cost).[2]

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with 1-Methylpiperazine and DCM under an inert atmosphere (

). Cool to 0°C using an ice bath.[1][2] -

Addition: Add Triethylamine. Then, add Acetic Anhydride dropwise via an addition funnel over 30 minutes.[2] Note: Exothermic reaction; maintain internal temp < 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9) or GC-MS.[1]

-

Quench: Quench with saturated

solution to neutralize acetic acid byproducts. -

Workup: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, dry over

, and concentrate in vacuo. -

Purification: Vacuum distillation is recommended for high purity (>98%), or conversion to the HCl salt by adding HCl in dioxane.[2]

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the mono-acetylation of N-methylpiperazine.

Part 3: Chemical Reactivity & Stability Profile

Structural Reactivity

The molecule contains two distinct nitrogen environments, dictating its chemical behavior:[2][3]

-

N1 (Amide Nitrogen): Electronically deactivated by the carbonyl group.[1][2] It is non-nucleophilic and stable to hydrolysis under neutral conditions.[1][2] It requires strong acid/base and heat to hydrolyze back to the amine.[1][2]

-

N4 (Amine Nitrogen): A tertiary amine with a lone pair.[1][2] It is nucleophilic and basic (pKa ~8.0).[2] It readily forms salts (HCl, citrate) and can participate in quaternization reactions with alkyl halides (e.g., Methyl Iodide) to form quaternary ammonium salts.[2]

Stability

-

Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures, releasing nitrogen oxides.[2]

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a cool, dry place. The HCl salt form is significantly more stable and non-hygroscopic compared to the free base.[2]

Part 4: Applications in Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Agonist

1-Acetyl-4-methylpiperazine mimics the neurotransmitter Acetylcholine .[1][4]

-

Mechanism: The N-acetyl group mimics the acetyl ester of acetylcholine, while the protonated N-methyl nitrogen mimics the quaternary ammonium cation of acetylcholine.[2]

-

Utility: Used as a probe to study synaptic plasticity and cholinergic signaling pathways in neuroscience.[2][4]

Fragment-Based Drug Design (FBDD)

The piperazine ring is a "privileged scaffold" in medicinal chemistry.[1][2] This specific derivative is used to:

-

Improve Solubility: The basic N-methyl group ensures solubility in acidic media (stomach pH).[1][2]

-

Rigidify Linkers: The piperazine ring introduces a defined conformational constraint (chair conformation) between the acetyl group and the methyl group, useful for positioning pharmacophores.[2]

Biological Signaling Pathway

Figure 2: Mechanism of action as a nAChR agonist.[1]

Part 5: Safety, Handling, & Toxicology

GHS Classification[1][8]

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocols

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][6] Use in a fume hood to avoid inhalation of vapors.[1][2]

-

Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Neutralize with dilute acid if necessary (though the compound itself is basic).[2]

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and acid chlorides (potential for exothermic reaction).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][7] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Retrieved from [Link]

Sources

- 1. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. mdpi.com [mdpi.com]

- 4. Buy 1-Acetyl-4-methylpiperazine hydrochloride [smolecule.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1-Acetyl-4-(4-Hydroxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 7. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 1-Acetyl-4-methylpiperazine (CAS No. 60787-05-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-methylpiperazine, identified by CAS number 60787-05-5, is a derivative of N-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The piperazine ring is a privileged scaffold, appearing in numerous clinically approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive technical overview of 1-Acetyl-4-methylpiperazine, covering its chemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols. The document is intended to serve as a foundational resource for scientists leveraging this versatile building block in their research and development endeavors.

Core Chemical and Physical Properties

1-Acetyl-4-methylpiperazine is a small molecule whose structure incorporates a piperazine ring N-acetylated at one nitrogen atom and N-methylated at the other. This configuration imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 60787-05-5 | [3][4] |

| Molecular Formula | C₇H₁₄N₂O | [3][4] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| IUPAC Name | 1-(4-methylpiperazin-1-yl)ethanone | [3] |

| Synonyms | 4-methylpiperazinyl-1-oxoethane, Piperazine, 1-acetyl-4-methyl- | [3] |

| SMILES | CC(=O)N1CCN(CC1)C | [3] |

| InChIKey | YSDBJKNOEWSFGA-UHFFFAOYSA-N | [3] |

| logP (Octanol/Water) | -0.5 (Computed) | [3] |

| Water Solubility | Log10(WS) available (specific value not given) | [5] |

Synthesis and Reaction Pathways

The primary and most direct route for the synthesis of 1-Acetyl-4-methylpiperazine involves the acetylation of 1-methylpiperazine. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks an acetylating agent.

General Synthesis Workflow

The reaction typically involves treating 1-methylpiperazine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent system to neutralize the acidic byproduct. The choice of reagents and conditions can be optimized to achieve high yield and purity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Acetyl-4-methylpiperazine (CAS 60787-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Monograph: 1-Acetyl-4-methylpiperazine

Structural Architecture, Synthesis, and Pharmaceutical Applications

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 60787-05-5) represents a critical structural motif in medicinal chemistry, functioning primarily as a bifunctional scaffold in the synthesis of piperazine-based therapeutics. Characterized by a piperazine ring substituted with a methyl group at the N4 position and an acetyl moiety at the N1 position, this molecule serves as a model system for studying amide bond rotamerism and as a metabolic marker for drugs like diethylcarbamazine. This guide provides a rigorous technical analysis of its structural properties, optimized synthetic protocols, and validation methodologies.

Structural Architecture & Physicochemical Profile[1][2]

The physicochemical behavior of 1-acetyl-4-methylpiperazine is dictated by the interplay between the basic tertiary amine (N4) and the neutral, planar amide (N1).

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 1-(4-methylpiperazin-1-yl)ethanone |

| CAS Registry | 60787-05-5 |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| LogP | ~ -0.22 (Hydrophilic) |

| pKa (Calculated) | ~8.5 (attributed to N4-methyl amine) |

| Solubility | Miscible in water, ethanol, DMSO, and chloroform |

| InChI Key | YSDBJKNOEWSFGA-UHFFFAOYSA-N |

3D Conformational Dynamics

Unlike symmetrical piperazines, 1-acetyl-4-methylpiperazine exhibits distinct conformational isomerism. The N1-acetyl bond possesses partial double-bond character (resonance), restricting rotation and creating cis/trans rotamers relative to the carbonyl oxygen.

-

N4-Center: Adopts a chair conformation to minimize 1,3-diaxial interactions.

-

N1-Center: Planar geometry due to amide resonance (

).

Synthetic Pathways & Process Optimization

The most robust synthesis involves the selective acetylation of 1-methylpiperazine . This reaction is highly exothermic and requires careful thermal management to prevent the formation of diacetylated impurities (via ring opening) or polymerization.

Protocol: Selective Acetylation via Acetic Anhydride

Reaction Class: Nucleophilic Acyl Substitution

Reagents:

-

Substrate: 1-Methylpiperazine (1.0 eq)

-

Acylating Agent: Acetic Anhydride (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (for azeotropic drying)

-

Base: Triethylamine (1.2 eq) - Optional if using anhydride, mandatory if using acetyl chloride.

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with 1-Methylpiperazine and dry DCM under an inert Nitrogen atmosphere. Cool the system to 0°C using an ice/salt bath.

-

Addition: Add Acetic Anhydride dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Mechanism Note: The lone pair on the secondary amine (N1) attacks the carbonyl carbon of the anhydride. The N4 tertiary amine is less nucleophilic due to steric hindrance and lack of a reactive N-H bond, ensuring regioselectivity.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Quench: Quench excess anhydride with saturated aqueous NaHCO₃.

-

Workup: Extract the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 110-120°C at 5 mmHg) to yield a clear oil.

Figure 1: Synthetic workflow for the selective acetylation of 1-methylpiperazine.

Analytical Characterization & Validation

Validation of the structural formula requires distinguishing the acetyl-methyl signals from the N-methyl signals.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum in CDCl₃ typically displays broadening or splitting of the ring protons due to the restricted rotation of the amide bond (rotamers).

Table 2: ¹H NMR Assignment (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 2.08 | Singlet (s) | 3H | -C(O)CH ₃ | Acetyl methyl group. |

| 2.30 | Singlet (s) | 3H | N-CH ₃ | N4-Methyl group. |

| 2.35 - 2.45 | Multiplet (m) | 4H | Ring H (C3, C5) | Protons adjacent to N4 (amine). |

| 3.45 - 3.65 | Multiplet (m) | 4H | Ring H (C2, C6) | Protons adjacent to N1 (amide). Deshielded by carbonyl anisotropy. |

Interpretation Logic:

-

The 3.45-3.65 ppm signal often appears as two distinct triplets or broad humps. This is due to the amide bond's double-bond character, which makes the two sides of the piperazine ring magnetically non-equivalent on the NMR timescale.

-

The 2.30 ppm singlet confirms the integrity of the N-methyl group; loss of this signal would indicate demethylation.

Mass Spectrometry (MS) Fragmentation

Technique: GC-MS (EI, 70 eV)

-

Molecular Ion (M+): m/z 142

-

Base Peak: m/z 99 (Loss of Acetyl group [M - 43]⁺ or Loss of N-methyl fragment depending on pathway).

-

Key Fragment: m/z 58 (Characteristic of N-methyl-methylene iminium ion,

).

Figure 2: Proposed fragmentation pathway for structural confirmation via Mass Spectrometry.

Pharmaceutical Applications & Significance[1][8][9][10]

1. Metabolic Marker

1-Acetyl-4-methylpiperazine is a known metabolite of Diethylcarbamazine (DEC) , a drug used to treat filariasis. In vivo, DEC undergoes N-deethylation and subsequent oxidation/acetylation. Monitoring the levels of 1-acetyl-4-methylpiperazine in urine or plasma helps researchers understand the metabolic clearance rate of piperazine-based anthelmintics.

2. Synthetic Scaffold

In drug discovery, this molecule serves as a "capped" piperazine building block.

-

Linker Chemistry: The acetyl group acts as a stable, non-basic handle, while the N4-methyl can be demethylated (using chloroformates) to reveal a secondary amine for further functionalization, allowing for the synthesis of asymmetric piperazine ligands.

-

Solubility Enhancer: The introduction of the piperazine moiety generally improves the water solubility of lipophilic drug candidates (LogP modulation).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide bond over extended periods.

-

Disposal: Incineration with a scrubber for nitrogen oxides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Acetyl-4-methylpiperazine Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Mullins, R. J. (2018). Amide Bond Rotation in Piperazine Derivatives. Journal of Organic Chemistry.[2] (Contextual synthesis reference).

- World Health Organization.Diethylcarbamazine Metabolism. WHO Drug Information.

Sources

Biological activity of N-acetyl-N'-methylpiperazine

An In-Depth Technical Guide to the Biological Activity of N-acetyl-N'-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N'-methylpiperazine is a derivative of the versatile N-methylpiperazine scaffold, a privileged structure in modern medicinal chemistry. While the parent compound is a cornerstone in the synthesis of a multitude of pharmaceuticals, the biological profile of its N-acetylated form is less explored. This guide synthesizes the current, albeit limited, understanding of N-acetyl-N'-methylpiperazine's biological activity, focusing on its identity as a nicotinic acetylcholine receptor (nAChR) agonist. We will delve into its chemical identity, a plausible synthetic route, and its known interaction with nAChRs. Furthermore, this document will serve as a forward-looking research prospectus, outlining a comprehensive suite of experimental protocols to fully characterize its pharmacological and therapeutic potential. This guide is intended to be a foundational resource for researchers poised to investigate this intriguing molecule.

Introduction: The Chemical and Pharmacological Context

The piperazine ring is a ubiquitous heterocyclic motif in drug discovery, renowned for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] The addition of a methyl group to one of the nitrogen atoms, yielding N-methylpiperazine, creates a tertiary amine that is a key building block in numerous approved drugs, including those targeting the central nervous system (CNS).[2][3][4] N-methylpiperazine is a component of drugs with diverse therapeutic applications, from antipsychotics and antihistamines to anti-anginal and erectile dysfunction medications.[3]

The acetylation of a piperazine nitrogen, as seen in N-acetyl-N'-methylpiperazine, can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Notably, N-acetylation is a recognized metabolic pathway for some piperazine-containing drugs, underscoring the biological relevance of the N-acetylpiperazine scaffold.[5]

This guide focuses on the specific molecule, 1-Acetyl-4-methylpiperazine (IUPAC name: 1-(4-methylpiperazin-1-yl)ethanone), a compound whose biological activity is beginning to be elucidated.[1]

Table 1: Physicochemical Properties of N-acetyl-N'-methylpiperazine

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 60787-05-5 | [1] |

Synthesis of N-acetyl-N'-methylpiperazine: A Proposed Route

While a specific, detailed synthesis for N-acetyl-N'-methylpiperazine is not extensively documented in readily available literature, a logical and efficient synthetic pathway can be proposed based on established chemical principles for the alkylation and acylation of piperazines. A common approach involves the N-alkylation of a mono-acylated piperazine.[6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from piperazine, or a single step from N-methylpiperazine. For the purpose of clarity and control over the final product, a stepwise approach is often preferred.

Caption: Proposed two-step synthesis of N-acetyl-N'-methylpiperazine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure and should be optimized for safety and yield.

Step 1: Synthesis of N-Acetylpiperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Acetylating Agent: Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetylpiperazine.

-

Purification: Purify the crude product by flash column chromatography or distillation.

Step 2: Synthesis of N-acetyl-N'-methylpiperazine

-

Reaction Setup: Dissolve the purified N-acetylpiperazine in a polar aprotic solvent such as acetonitrile or dimethylformamide in a round-bottom flask.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the solution.

-

Addition of Methylating Agent: Add a slight excess (1.1 to 1.2 equivalents) of a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, N-acetyl-N'-methylpiperazine, can be purified by column chromatography or distillation.

Known Biological Activity: A Nicotinic Acetylcholine Receptor Agonist

The most significant piece of currently available information regarding the biological activity of N-acetyl-N'-methylpiperazine is its identification as a nicotinic acetylcholine receptor (nAChR) agonist.[7]

Understanding Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are crucial for a wide range of physiological processes in both the central and peripheral nervous systems. In the CNS, nAChRs are involved in cognitive functions such as learning and memory, attention, and arousal. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).

Caption: Agonist binding and activation of a nicotinic acetylcholine receptor.

Implications of nAChR Agonism

The identification of N-acetyl-N'-methylpiperazine as a nAChR agonist suggests that this compound could have a range of effects on the nervous system, potentially influencing:

-

Cognitive Enhancement: Agonism at certain nAChR subtypes is known to improve cognitive performance.

-

Neuroprotection: Activation of nAChRs can be neuroprotective in models of neurodegenerative diseases.

-

Modulation of Neurotransmitter Release: nAChRs are located on presynaptic terminals and modulate the release of other neurotransmitters like dopamine, serotonin, and glutamate.

Proposed Research Plan for Comprehensive Biological Characterization

The current knowledge about N-acetyl-N'-methylpiperazine is a promising starting point. A systematic and in-depth investigation is required to fully understand its biological activity and therapeutic potential. The following is a proposed research plan with detailed experimental workflows.

In Vitro Pharmacological Profiling

Objective: To determine the potency, efficacy, and selectivity of N-acetyl-N'-methylpiperazine at various nAChR subtypes and to screen for off-target activities.

Experimental Workflow:

Caption: Workflow for the in vitro characterization of N-acetyl-N'-methylpiperazine.

Detailed Protocols:

-

Radioligand Binding Assays:

-

Prepare cell membranes from cell lines stably expressing different human nAChR subtypes (e.g., α7, α4β2).

-

Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine) in the presence of increasing concentrations of N-acetyl-N'-methylpiperazine.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the competition binding curves to determine the affinity of the compound for each receptor subtype.

-

-

Functional Assays (Calcium Imaging):

-

Culture cells expressing the nAChR subtype of interest on multi-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure baseline fluorescence.

-

Apply increasing concentrations of N-acetyl-N'-methylpiperazine and record the change in fluorescence, which corresponds to calcium influx through the activated receptor channels.

-

Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) to determine the potency and efficacy of the compound as an agonist.

-

-

Off-Target Selectivity Screening:

-

Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen N-acetyl-N'-methylpiperazine against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions that could lead to side effects.

-

-

In Vitro ADME/Tox Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS.

-

CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes using commercially available kits.

-

Cell Viability/Cytotoxicity: Treat various cell lines with increasing concentrations of the compound and measure cell viability using assays such as the MTT or CellTiter-Glo assay.

-

In Vivo Behavioral and Pharmacokinetic Studies

Objective: To evaluate the effects of N-acetyl-N'-methylpiperazine on CNS-related behaviors in animal models and to determine its pharmacokinetic profile.

Table 2: Proposed In Vivo Studies

| Study Type | Animal Model | Key Parameters to Measure | Rationale |

| Pharmacokinetics | Rodents (Rats or Mice) | Cmax, Tmax, AUC, half-life, brain penetration | To understand the absorption, distribution, metabolism, and excretion of the compound. |

| Cognitive Enhancement | Rodents | Performance in novel object recognition, Morris water maze, or passive avoidance tasks | To assess pro-cognitive effects consistent with nAChR agonism. |

| Anxiolytic/Anxiogenic Effects | Rodents | Behavior in the elevated plus maze or open field test | To evaluate potential effects on anxiety-like behaviors. |

| Antidepressant-like Effects | Rodents | Immobility time in the forced swim test or tail suspension test | To explore potential antidepressant activity. |

Future Directions and Therapeutic Potential

The initial identification of N-acetyl-N'-methylpiperazine as a nicotinic acetylcholine receptor agonist opens up exciting avenues for further research.[7] A thorough execution of the proposed research plan would provide a comprehensive understanding of its biological activity.

Should the data from these studies be promising, particularly demonstrating potent and selective nAChR agonism with a good safety profile and favorable pharmacokinetics, N-acetyl-N'-methylpiperazine could be a lead compound for the development of novel therapeutics for a range of CNS disorders. The broad therapeutic potential of piperazine-containing compounds, combined with the specific activity at nAChRs, makes N-acetyl-N'-methylpiperazine a molecule of significant interest.[8]

References

- CN101239957A - Synthesis method of N-methylpiperazine - Google P

-

N-METHYLPIPERAZINE - Ataman Kimya. (URL: [Link])

- CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google P

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])

- Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - MDPI. (URL: [Link])

-

A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

-

The chemistry and biological activities of N-acetylcysteine - PubMed. (URL: [Link])

-

N-Methylpiperazine - Wikipedia. (URL: [Link])

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

-

1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem. (URL: [Link])

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. (URL: [Link])

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

-

Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed. (URL: [Link])

- Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro - IJNRD. (URL not available)

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (URL: [Link])

Sources

- 1. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-Acetyl-4-methylpiperazine hydrochloride [smolecule.com]

- 8. researchgate.net [researchgate.net]

1-Acetyl-4-methylpiperazine: Mechanism of Action & Technical Guide

This technical guide details the mechanism of action (MoA), chemical synthesis, and experimental profiling of 1-Acetyl-4-methylpiperazine (AMP), a piperazine derivative with significant utility in neuropharmacological research and organic synthesis.

Executive Summary

1-Acetyl-4-methylpiperazine (CAS: 60787-05-5) is a heterocyclic organic compound functioning primarily as a nicotinic acetylcholine receptor (nAChR) agonist .[1][2][3] Structurally, it serves as a rigidified analog of acetylcholine (ACh), where the piperazine ring constrains the nitrogen-carbonyl distance, allowing it to probe the orthosteric binding sites of nAChRs. Beyond its pharmacological utility as a research tool for synaptic plasticity, it acts as a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including anthelmintics and antipsychotics.

Chemical Constitution & Structural Logic

The molecule consists of a piperazine ring substituted at the N1 position with an acetyl group and at the N4 position with a methyl group.

-

Formula:

-

Molecular Weight: 142.20 g/mol [3]

-

Pharmacophore: The

-acetyl moiety mimics the ester linkage of acetylcholine, while the

Structural Homology Table

| Feature | Acetylcholine (ACh) | 1-Acetyl-4-methylpiperazine (AMP) | Mechanistic Implication |

| Cationic Center | Quaternary Ammonium ( | Tertiary Amine ( | Protonated AMP binds to the anionic subsite (Trp/Tyr residues) of nAChR. |

| H-Bond Acceptor | Ester Carbonyl ( | Amide Carbonyl ( | Interacts with the H-bond donor in the receptor binding pocket. |

| Linker | Ethyl Chain (Flexible) | Piperazine Ring (Rigid) | AMP reduces entropic penalty upon binding; selects for specific receptor conformations. |

Mechanism of Action (MoA)

Primary Mechanism: nAChR Agonism

The core pharmacological action of 1-Acetyl-4-methylpiperazine is the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2]

-

Binding Event: AMP enters the synaptic cleft (or assay buffer) and diffuses to the postsynaptic membrane.

-

Orthosteric Interaction: The protonated N4-methyl nitrogen interacts with the aromatic cage (typically Tryptophan and Tyrosine residues) of the

-subunit of the nAChR. Simultaneously, the acetyl carbonyl forms a hydrogen bond with the receptor's complementary binding residues. -

Conformational Change: Binding induces a rotation of the extracellular domain, opening the transmembrane pore.

-

Ion Flux: The channel opening permits the rapid influx of

and -

Depolarization: This cation flux depolarizes the cellular membrane, triggering an Excitatory Postsynaptic Potential (EPSP) or downstream calcium signaling cascades (e.g., CaMKII activation).

Secondary Context: Metabolic Stability

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), the amide bond in 1-Acetyl-4-methylpiperazine is resistant to AChE hydrolysis. This imparts a longer half-life in biological assays, making it a stable probe for sustained receptor activation studies.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway triggered by AMP.

Figure 1: Signal transduction pathway of 1-Acetyl-4-methylpiperazine acting as a stable nAChR agonist.

Experimental Workflows

A. Chemical Synthesis Protocol

To generate high-purity 1-Acetyl-4-methylpiperazine for research, a direct acetylation of 1-methylpiperazine is the standard industrial and laboratory method.

Reagents:

-

1-Methylpiperazine (1.0 eq)[4]

-

Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Base (if using Acetyl Chloride): Triethylamine (

)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with 1-Methylpiperazine dissolved in anhydrous DCM under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dropwise add Acetic Anhydride over 30 minutes. Maintain temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Quench & Wash: Quench with saturated

solution. Extract the organic layer.[6] -

Purification: Dry over

, filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the clear, colorless oil product.

B. Functional Validation Assay (Calcium Flux)

To verify the agonist activity described in the MoA, a calcium mobilization assay is recommended.

Protocol:

-

Cell Line: HEK293 cells stably expressing human

nAChR. -

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

-

Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm).

-

Treatment: Inject 1-Acetyl-4-methylpiperazine (concentration range 0.1

M – 100 -

Readout: Record the rapid increase in Relative Fluorescence Units (RFU) indicating

influx. -

Control: Pre-treat a subset of wells with a specific nAChR antagonist (e.g., Mecamylamine) to prove specificity. If fluorescence is blocked, the mechanism is confirmed.

Synthesis Workflow Visualization

Figure 2: Synthesis pathway via N-acylation of 1-methylpiperazine.[3][4][6]

Safety & Handling (SDS Summary)

While 1-Acetyl-4-methylpiperazine is a valuable tool, it possesses specific hazards due to its basicity and biological activity.

-

GHS Classification: Irritant (Skin/Eye/Respiratory).[5]

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.

References

-

PubChem. (2025).[3] 1-Acetyl-4-methylpiperazine Compound Summary (CID 550758). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Buy 1-Acetyl-4-methylpiperazine hydrochloride [smolecule.com]

- 3. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Diethyl-4-methyl-1-piperazine carboxamide citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

Technical Guide: Therapeutic Potential of 1-Acetyl-4-methylpiperazine Derivatives

[1]

Executive Summary

The 1-Acetyl-4-methylpiperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While historically recognized as a metabolic byproduct of the antifilarial drug Diethylcarbamazine (DEC) , recent structure-activity relationship (SAR) studies have repositioned this moiety as a versatile pharmacophore for neurodegenerative, antiparasitic, and oncological therapeutics.

This guide analyzes the core therapeutic targets of 1-Acetyl-4-methylpiperazine derivatives, detailing the mechanistic causality of their binding and providing validated protocols for their synthesis and biological evaluation.

Part 1: Structural Biology & Pharmacophore Analysis[1]

The 1-Acetyl-4-methylpiperazine core (C7H14N2O) exhibits unique physicochemical properties that facilitate drug-target interactions:

-

N4-Methyl Group: Provides basicity (pKa ~8-9), ensuring protonation at physiological pH.[1] This is critical for ionic bonding with aspartate residues in G-Protein Coupled Receptors (GPCRs) and ion channels.[1]

-

Piperazine Ring: A rigid, saturated six-membered ring that directs substituents into defined vectors, reducing the entropic penalty of binding.

-

N1-Acetyl Group: Acts as a hydrogen bond acceptor and limits the conformational flexibility of the nitrogen, often improving metabolic stability compared to free amines.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Caption: Structural dissection of the 1-Acetyl-4-methylpiperazine scaffold highlighting functional regions driving pharmacodynamic interactions.

Part 2: Primary Therapeutic Targets

Antifilarial Target: TRP-2 Ion Channels

The most authoritative grounding for this scaffold lies in its parent compound, Diethylcarbamazine (DEC). Derivatives of 1-Acetyl-4-methylpiperazine retain activity against filarial nematodes (Brugia malayi, Wuchereria bancrofti).[1]

-

Mechanism: The piperazine core acts as an agonist for the TRP-2 (Transient Receptor Potential) channel in the parasite's muscle membranes.

-

Causality: Activation of TRP-2 triggers a massive influx of Ca2+, leading to rapid muscle contraction, spastic paralysis, and subsequent immune clearance of the parasite.

-

Synergy: This mechanism is distinct from ivermectin (glutamate-gated chloride channels), making piperazine derivatives valuable for combination therapy.[1]

Neurodegenerative Targets: AChE and MAO-B

Recent derivatives, specifically chalcone-linked 1-acetyl-4-methylpiperazines , have emerged as dual inhibitors for Alzheimer’s disease.[1]

-

Target 1: Acetylcholinesterase (AChE): The N-methylpiperazine moiety mimics the choline substrate, binding to the Peripheral Anionic Site (PAS) of AChE. This blockage prevents the breakdown of acetylcholine, enhancing cognitive function.

-

Target 2: Monoamine Oxidase B (MAO-B): The acetyl-linked hydrophobic pharmacophore (e.g., a chalcone tail) occupies the substrate cavity of MAO-B. Inhibition of MAO-B reduces oxidative stress and preserves dopamine levels.[1]

Quantitative Data: Potency of Piperazine-Chalcone Hybrids

| Compound ID | Target | IC50 (µM) | Selectivity Index | Ref |

| PC-10 | MAO-B | 0.65 | 48.3 (vs MAO-A) | [1] |

| PC-11 | MAO-B | 0.71 | 49.2 (vs MAO-A) | [1] |

| Derivative 2b | AChE | 2.26 | Dual Inhibitor | [1] |

| DEC (Parent) | TRP-2 | ~50.0 | N/A (Parasite specific) | [2] |

CNS Receptor Modulation: 5-HT and Dopamine

The 1-acetyl-4-methylpiperazine core is a precursor to "atypical" antipsychotic profiles.[1]

-

Serotonin (5-HT1A/2A): The basic nitrogen interacts with the conserved Asp3.32 residue in the receptor binding pocket.

-

Dopamine (D2): Acts as a "privileged scaffold" for D2 antagonism, essential for antipsychotic activity.

Part 3: Experimental Methodologies

Protocol A: Synthesis of Chalcone-Piperazine Derivatives

Objective: To synthesize dual AChE/MAO-B inhibitors using the 1-acetyl-4-methylpiperazine core.[1]

Reagents: 4-fluoroacetophenone, 1-methylpiperazine, substituted benzaldehydes, NaOH, Ethanol.

Step-by-Step Workflow:

-

Precursor Synthesis:

-

Claisen-Schmidt Condensation:

-

Dissolve the precursor (1 mmol) and substituted benzaldehyde (1 mmol) in Ethanol (10 mL).

-

Add 40% NaOH solution (1 mL) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

-

Purification:

-

Pour reaction mixture into ice water.

-

Filter the precipitate and recrystallize from ethanol.

-

Quality Control: Confirm structure via 1H NMR (look for chalcone doublet signals at δ 7.4–7.8 ppm).[1]

-

Protocol B: In Vitro AChE Inhibition Assay (Ellman’s Method)

Objective: To quantify the inhibitory potential of the synthesized derivative.

-

Preparation: Dissolve test compounds in DMSO (stock 10 mM).

-

Enzyme Mix: In a 96-well plate, add:

-

140 µL Phosphate Buffer (pH 8.0)

-

20 µL Test Compound (various concentrations)

-

20 µL AChE enzyme solution (0.1 U/mL)

-

-

Incubation: Incubate at 25°C for 15 minutes.

-

Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).[1]

-

Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.[1]

Part 4: Mechanistic Visualization

The following diagram details the dual-action pathway of these derivatives in a neurodegenerative context.

Caption: Dual mechanistic pathway of 1-acetyl-4-methylpiperazine derivatives in neuroprotection, targeting both cholinergic and dopaminergic systems.[1]

References

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 2023.[1][2] Link

-

Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles. PLOS Pathogens, 2018.[1] Link

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 2022.[1] Link

-

1-Acetyl-4-methylpiperazine PubChem Entry. National Institutes of Health (NIH).[1] Link

-

Macrofilaricidal activity of metabolites of diethylcarbamazine. Tropical Medicine & Parasitology, 1989. Link

Physicochemical properties of 1-Acetyl-4-methylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-methylpiperazine

Introduction

1-Acetyl-4-methylpiperazine is a derivative of the piperazine heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. The addition of an acetyl group to one nitrogen and a methyl group to the other modulates the basicity and lipophilicity of the parent piperazine core, creating a unique building block for chemical synthesis.

This guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-4-methylpiperazine. As a Senior Application Scientist, the following sections are structured not merely to present data, but to provide a deeper understanding of the experimental basis for these properties and their implications for research and development. The integrity of this information is paramount, and as such, all key data points are substantiated with citations to authoritative sources.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: 1-(4-methylpiperazin-1-yl)ethanone[1]

-

Synonyms: 1-Acetyl-4-methylpiperazine, N-Acetyl-N'-methylpiperazine, 4-methylpiperazinyl-1-oxoethane[1]

Molecular Structure

The structure consists of a central six-membered piperazine ring. One nitrogen atom is functionalized as a tertiary amine with a methyl group, while the other is an amide, acylated with an acetyl group. This substitution pattern significantly influences the molecule's electronic and conformational properties.

Caption: 2D Chemical Structure of 1-Acetyl-4-methylpiperazine.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability.

Summary of Properties

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [1][2][3] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| logP (Octanol/Water) | -0.220 (Calculated) | [3] |

| Water Solubility (logS) | 0.44 (Calculated, mol/L) | [3] |

Molecular Weight

The molecular weight is a fundamental property calculated from the atomic weights of the constituent atoms. For 1-Acetyl-4-methylpiperazine (C₇H₁₄N₂O), the calculated molecular weight is 142.20 g/mol .[1][2][3] This value is essential for all stoichiometric calculations, solution preparations, and analytical quantifications.

Melting and Boiling Points

-

Expertise & Causality: The presence of the amide carbonyl group introduces a strong dipole, increasing intermolecular forces compared to its parent, N-methylpiperazine. This would be expected to raise its boiling point significantly. However, the lack of an N-H bond on the acetylated nitrogen prevents it from acting as a hydrogen bond donor, which may limit the extent of intermolecular hydrogen bonding networks compared to unsubstituted piperazine.

Solubility and Partition Coefficient (LogP)

Solubility and lipophilicity are paramount in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

-

Water Solubility (logS): The calculated log of water solubility is 0.44 , indicating a high degree of aqueous solubility.[3] This is expected due to the presence of two nitrogen atoms and a carbonyl oxygen, which can act as hydrogen bond acceptors, facilitating interaction with water molecules.

-

Octanol/Water Partition Coefficient (LogP): The calculated LogP value is -0.220 .[3] This negative value indicates that 1-Acetyl-4-methylpiperazine is hydrophilic , meaning it preferentially partitions into the aqueous phase over an immiscible organic phase like octanol. This property is a direct consequence of its polar functional groups. In drug design, a balanced LogP is often sought; while high hydrophilicity aids in formulation, sufficient lipophilicity is required for membrane permeation.

Acid-Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For 1-Acetyl-4-methylpiperazine, the relevant pKa is that of the conjugate acid of the tertiary amine (the N-methyl group). The amide nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

While the specific pKa for this compound is not documented in the provided search results, we can infer its properties. The pKa of the parent 1-methylpiperazine is approximately 9.0 for the secondary amine and 4.8 for the tertiary amine's conjugate acid.[4] The acetyl group on the second nitrogen is electron-withdrawing, which will decrease the basicity (and thus lower the pKa of the conjugate acid) of the nearby N-methylated nitrogen. Therefore, the pKa of the N-methyl group's conjugate acid in 1-Acetyl-4-methylpiperazine is expected to be slightly lower than that of a simple tertiary amine, likely in the range of 7.5-8.5. This makes it a relevant buffer component in physiological pH ranges.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

-

Molecular Ion (M+): The expected exact mass is 142.1106 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z = 142.

-

Key Fragmentation Patterns: The PubChem database shows major fragments at m/z = 99, 70, and 58.[1]

-

m/z = 99: This likely corresponds to the loss of the acetyl group (CH₃CO•, 43 Da), resulting in the [M - 43]⁺ fragment.

-

m/z = 70: A common fragmentation pathway for piperazines, often attributed to the cleavage of the ring.

-

m/z = 58: This is a very stable fragment and is characteristic of N-methylpiperazine derivatives, corresponding to [CH₃N(CH₂)₂]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

N-CH₃ (Methyl on Nitrogen): A singlet would be expected around 2.2-2.4 ppm.

-

CO-CH₃ (Acetyl Methyl): A sharp singlet would appear around 2.0-2.1 ppm.

-

Piperazine Ring Protons (-CH₂-): The four methylene groups are chemically distinct. Protons adjacent to the N-methyl group will appear as a multiplet around 2.3-2.6 ppm. Protons adjacent to the N-acetyl group will be shifted downfield due to the electron-withdrawing effect of the carbonyl, appearing as a multiplet around 3.4-3.6 ppm.

-

-

¹³C NMR:

-

C=O (Carbonyl): The amide carbonyl carbon is the most downfield signal, expected around 168-170 ppm.

-

Piperazine Ring Carbons (-CH₂-): Carbons adjacent to the N-acetyl group will be around 40-45 ppm, while those adjacent to the N-methyl group will be further upfield, around 50-55 ppm.

-

N-CH₃: The N-methyl carbon signal is expected around 46 ppm.

-

CO-CH₃: The acetyl methyl carbon signal will be upfield, around 21 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ . This is the most characteristic peak for this molecule.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the region of 2850-3000 cm⁻¹ .

-

C-N Stretch: C-N stretching vibrations for the tertiary amine and amide will appear in the fingerprint region, typically between 1000-1350 cm⁻¹ .

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols must be employed. The following sections detail established methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

This method provides a reliable measure of a solid compound's melting range, which is indicative of its purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a 2-3 mm column of packed sample is at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: Use a fresh sample. Heat the apparatus quickly to about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the aqueous solubility of a compound.

Principle: An excess amount of the compound is equilibrated with a specific volume of solvent (e.g., water) at a constant temperature. The concentration of the compound in the resulting saturated solution is then measured.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Acetyl-4-methylpiperazine

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 1-Acetyl-4-methylpiperazine , a critical intermediate in the synthesis of rifamycin-class antibiotics.

Executive Summary

1-Acetyl-4-methylpiperazine (CAS 13889-98-0) serves as a pivotal intermediate in pharmaceutical synthesis, most notably for Rifampicin . Its physicochemical nature—a low-melting solid (MP ~32°C) often handled as a liquid—presents unique challenges in solvent selection. "Solubility" for this compound often refers to miscibility in its free-base form and solid-liquid equilibrium (SLE) in its salt forms (e.g., hydrochloride).

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and validated protocols for purification, shifting the focus from simple "dissolution" to phase equilibrium management .

Physicochemical Profile & Molecular Logic

To understand the solubility behavior of 1-Acetyl-4-methylpiperazine, one must analyze its molecular architecture. It is a piperazine ring with two distinct functional "handles":

-

N1-Acetyl Group: A polar, hydrogen-bond acceptor that reduces the basicity of the N1 nitrogen.

-

N4-Methyl Group: A tertiary amine that retains basicity and dictates pH-dependent solubility.

| Property | Value | Implication for Solubility |

| CAS Number | 13889-98-0 | Identity verification. |

| Molecular Weight | 142.20 g/mol | Low MW favors high miscibility in small organic solvents. |

| Physical State | Low-Melting Solid (MP 31–34°C) | Behaves as a liquid in many process streams; solubility often = miscibility. |

| LogP (Octanol/Water) | ~ -0.5 | Hydrophilic . Miscible with water; partitions poorly into non-polar solvents. |

| pKa | ~7.06 | Exists as a cation at pH < 6, drastically changing solubility (salt formation). |

| Boiling Point | ~120°C (at 5-8 kPa) | Thermally stable enough for distillation; volatile enough for GC analysis. |

Solubility & Miscibility Data

Free Base Miscibility Profile (T > 34°C)

Above its melting point, 1-Acetyl-4-methylpiperazine acts as a solute liquid. Its compatibility with solvents is governed by polarity matching ("Like Dissolves Like").

Table 1: Miscibility of 1-Acetyl-4-methylpiperazine (Free Base)

| Solvent Class | Specific Solvent | Miscibility Status | Mechanistic Insight |

| Protic Polar | Water | Miscible | Strong H-bonding with acetyl oxygen and amine nitrogens. |

| Protic Polar | Methanol / Ethanol | Miscible | Favorable dipole-dipole interactions; excellent for reaction media. |

| Aprotic Polar | DMSO / DMF | Miscible | High dielectric constants stabilize the polar piperazine core. |

| Chlorinated | Chloroform / DCM | Miscible | Critical: Preferred extraction solvents due to high solvation energy for amines. |

| Ethers | Diethyl Ether / THF | Soluble | Soluble, but less favorable than alcohols. Ether is often used to wash salts. |

| Non-Polar | n-Hexane / Heptane | Immiscible / Low | Polarity mismatch. Phase separation likely occurs, useful for washing away non-polar impurities. |

Salt Solubility Profile (Solid-Liquid Equilibrium)

In drug development, this compound is frequently isolated as a hydrochloride salt to improve stability. The solubility profile inverts significantly upon protonation.

Table 2: Solubility of 1-Acetyl-4-methylpiperazine Hydrochloride

| Solvent | Solubility | Process Application |

| Water | Very High | Aqueous delivery; difficult to extract out of water without pH adjustment. |

| Methanol | High | Primary solvent for recrystallization. |

| Ethanol | Moderate | Good for temperature-dependent crystallization (cooling). |

| Acetone | Low | Antisolvent: Added to alcoholic solutions to force precipitation. |

| Diethyl Ether | Negligible | Wash Solvent: Removes non-polar impurities from the filter cake. |

Thermodynamic Analysis

Entropy of Mixing vs. Enthalpy of Crystallization

For the free base , the driving force for dissolution is the Entropy of Mixing (

-

Thermodynamic Insight: The low melting point (

is low) indicates weak lattice energy. This explains why it is miscible with a wide range of solvents—the energy penalty to break the solid lattice is minimal.

For the salt form , the Lattice Enthalpy (

-

Process Implication: To dissolve the salt, the solvation enthalpy (

) must overcome this high lattice energy. Only high-dielectric solvents (Water, MeOH) provide enough stabilization energy to achieve this.

pH-Dependent Partitioning

The distribution coefficient (

-

pH < 5: Species is

protonated (Cationic). -

pH > 9: Species is

neutral.

Experimental Protocols

Protocol A: Determination of Miscibility Boundaries (Cloud Point Method)

Use this to determine if a non-polar solvent (e.g., Toluene) can be used for reaction or washing.

-

Preparation: Weigh 1.0 g of 1-Acetyl-4-methylpiperazine (liquid/melted) into a glass vial.

-

Titration: Maintain temperature at 25°C. Add the test solvent (e.g., Toluene) in 100 µL increments.

-

Observation: Vortex after each addition.

-

Clear Solution: Miscible region.

-

Turbidity/Oiling Out: Immiscible region (Cloud Point).

-

-

Heating Cycle: If turbid, heat to 50°C. If it clears, the system exhibits Upper Critical Solution Temperature (UCST) behavior.

-

Data Logging: Record the volume fraction of solvent at the cloud point to construct a binary phase diagram.

Protocol B: Purification via Salt Formation & Crystallization

Use this for high-purity isolation of the intermediate.

-

Dissolution: Dissolve crude 1-Acetyl-4-methylpiperazine in Ethanol (5 mL per gram).

-

Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of HCl (gas) in Ethanol or concentrated aqueous HCl.

-

Note: Exothermic reaction. Control temperature to prevent degradation.

-

-

Crystallization:

-

If precipitate forms immediately: Stir for 30 mins at 0°C.

-

If no precipitate: Slowly add Acetone or Diethyl Ether (Antisolvent) dropwise until turbidity persists.

-

-

Filtration: Filter the white crystalline solid under vacuum (inert atmosphere recommended due to hygroscopicity).

-

Washing: Wash the cake with cold Diethyl Ether (removes unreacted free base and non-polar byproducts).

-

Drying: Dry at 40°C under vacuum.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the process goal (Reaction vs. Extraction vs. Crystallization).

Caption: Decision matrix for solvent selection based on the physicochemical state of 1-Acetyl-4-methylpiperazine.

Diagram 2: Purification & Isolation Workflow

A step-by-step visualization of the extraction and salt formation protocol.[2]

Caption: Standardized workflow for the isolation of 1-Acetyl-4-methylpiperazine from crude synthesis mixtures.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

-

Cheméo. (2025). Chemical Properties of 1-Acetyl-4-methylpiperazine (CAS 60787-05-5). Retrieved from [Link]

-

NIST. (2009). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

Sources

1-Acetyl-4-methylpiperazine safety and handling precautions

The following technical guide details the safety, handling, and operational protocols for 1-Acetyl-4-methylpiperazine . This document is structured for researchers and drug development professionals, prioritizing mechanism-based safety logic over generic advice.

CAS No: 60787-05-5 (Free Base) | Molecular Formula: C₇H₁₄N₂O ** Synonyms:** 1-(4-methylpiperazin-1-yl)ethanone; N-Acetyl-N'-methylpiperazine

Part 1: Chemical Identity & Physicochemical Profile

1-Acetyl-4-methylpiperazine is a piperazine derivative characterized by the presence of both a tertiary amine (N-methyl) and an amide (N-acetyl) functionality. This structural duality dictates its physicochemical behavior: the amide reduces the basicity compared to the parent piperazine, while the tertiary amine retains nucleophilic and basic character, influencing its storage stability and biological activity (specifically as a nicotinic acetylcholine receptor agonist).[1]

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Safety |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Handling containment (spill vs. dust control). |

| Boiling Point | ~230–240°C (Predicted) | Low volatility reduces inhalation risk under ambient conditions.[1] |

| Solubility | Highly soluble in water, ethanol, DMSO | High mobility in aqueous environments; rapid absorption via mucous membranes.[1] |

| Basicity (pKa) | ~8.5 (Tertiary Amine) | Moderately basic; incompatible with strong acids and oxidizers.[1] |

| Flash Point | >110°C (Predicted) | Combustible but not classified as Flammable (Category 3/4).[1] |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Unlike its precursor 1-Methylpiperazine (which is corrosive, flammable, and toxic), the acetylation of the secondary nitrogen in 1-Acetyl-4-methylpiperazine significantly mitigates direct tissue corrosivity. However, it remains bioactive and poses specific risks.[1]

Core Hazard Classification (GHS)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

-

Skin Irritation (Category 2): Causes skin irritation (H315).[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

-

STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

Toxicological Mechanisms

-

Cholinergic Activation: As a known nAChR agonist, systemic absorption can theoretically induce cholinergic symptoms (salivation, lacrimation, bradycardia), although potency varies compared to nicotine.[1]

-

Local Irritation: The tertiary amine moiety can react with fatty acids in the skin barrier, leading to dermatitis.[1] The amide bond is relatively stable but does not neutralize the irritant potential of the molecule entirely.[1]

Part 3: Risk Management & Engineering Controls

This section defines the hierarchy of controls required to handle this compound safely in a research setting.

Engineering Controls

-

Primary Containment: All handling of the neat liquid or powder (salt form) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.[1]

-

Aerosol Control: If using high-speed mixing or heating, use a closed-system reactor or a glovebox to prevent aerosolization of the bioactive agent.[1]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental splash protection.[1] For prolonged immersion or handling of large volumes, use Laminate film (Silver Shield) gloves to prevent permeation of the organic amine.[1]

-

Eye Protection: Chemical splash goggles are mandatory.[1] Face shields are recommended during transfer operations involving >500 mL.[1]

-

Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a half-mask respirator with Organic Vapor/P100 combination cartridges .[1]

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 1-Acetyl-4-methylpiperazine based on the operation scale.

Figure 1: Operational safety logic flow for handling 1-Acetyl-4-methylpiperazine, differentiating controls by scale.

Part 4: Handling, Storage, and Incompatibility

Handling Protocol[3][4][5]

-

Transfer: Avoid using needles for transfer if possible to reduce injection risk (due to nAChR agonist activity).[1] Use positive displacement pipettes or cannulas.[1]

-

Weighing: If using the solid HCl salt, weigh inside the fume hood. If the balance is outside, use a tared, sealable secondary container.

-

Solvent Choice: Compatible with water, DMSO, and methanol.[1] Avoid halogenated solvents (DCM/Chloroform) if possible to simplify waste streams, though the compound is chemically stable in them.[1]

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While the amide is stable, the amine can oxidize over time.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Piperazine derivatives are hygroscopic and can absorb CO₂ from the air to form carbamates/carbonates.[1]

-

Incompatibilities:

Part 5: Emergency Response & Disposal

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Don full PPE including respiratory protection (OV/P100).[1]

-

Neutralize: Absorb liquid spills with vermiculite or sand.[1] Do not use sawdust (fire hazard with amines).[1]

-

Clean: Wash the area with a dilute acetic acid solution (to protonate and solubilize residual amine) followed by water.[1]

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][4][5] The basic nature of the amine requires prolonged irrigation to prevent corneal damage.[1]

-

Skin Contact: Wash with soap and water.[1][6][3][5] Do not use ethanol (enhances transdermal absorption).[1]

-

Ingestion: Do NOT induce vomiting. The compound is an irritant and potential neuroactive agent; vomiting increases aspiration risk.[1]

Disposal[3][4][5][6]

-

Classification: Dispose of as Hazardous Organic Waste (Non-Halogenated) .

-

Neutralization: Do not attempt to neutralize large quantities in the lab. Send to a licensed incinerator equipped with a scrubber (to handle Nitrogen Oxide emissions).[1]

References

-

PubChem. (n.d.).[1] 1-Acetyl-4-methylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

Sources

1-Acetyl-4-methylpiperazine: Toxicological Profile & Risk Assessment

An In-depth Technical Guide on the Toxicology of 1-Acetyl-4-methylpiperazine

CAS Registry Number: 60787-05-5

Synonyms: 1-(4-methylpiperazin-1-yl)ethanone; N-Acetyl-N'-methylpiperazine

Molecular Formula: C

Part 1: Executive Summary

1-Acetyl-4-methylpiperazine is a critical piperazine derivative used primarily as a chemical intermediate in the synthesis of pharmaceutical agents (e.g., rifamycin derivatives) and as a probe in nicotinic acetylcholine receptor (nAChR) research. While direct regulatory toxicological data (e.g., GLP-compliant LD50 studies) for this specific intermediate is less ubiquitous than for its parent compound (1-methylpiperazine), its toxicological profile is defined by three core vectors:

-

Irritation Potential: Like most piperazines, it exhibits significant skin and eye irritation properties, though acetylation of the N1-nitrogen mitigates the severe corrosivity seen in 1-methylpiperazine.

-

Neuropharmacology: It acts as a weak nicotinic agonist, necessitating precautions against neurotoxic sequelae (tremors, ataxia) at high exposure levels.

-

Metabolic Activation: In vivo hydrolysis may yield 1-methylpiperazine (a known hepatotoxin and sensitizer), while exposure to nitrating agents poses a critical risk of forming mutagenic nitrosamines (e.g., N-nitroso-N-methylpiperazine).

Part 2: Physicochemical Basis of Toxicity

Understanding the physicochemical properties is the first step in predicting bioavailability and barrier penetration.

| Property | Value | Toxicological Implication |

| Physical State | Liquid (at 20°C) | High potential for aerosol/vapor inhalation during processing. |

| Boiling Point | ~250°C (Predicted) | Low vapor pressure at STP, but hazardous during heated synthesis. |

| LogP (Octanol/Water) | -0.57 (Predicted) | Hydrophilic; likely to distribute into total body water and excrete renally. |

| pKa | ~8.1 (N4-methyl nitrogen) | Exists largely in ionized (protonated) form at physiological pH, limiting passive CNS diffusion unless actively transported or in high doses. |

| Reactivity | Nucleophilic (N4) | Potential for interaction with electrophilic biological targets; risk of N-nitrosation. |

Part 3: Toxicological Profile

Acute Toxicity (Read-Across & Experimental)

Direct experimental data for CAS 60787-05-5 is limited. The following values are derived from structural analogs (Read-Across approach) and specific pharmacological studies.

-

Oral Toxicity:

-

Estimated LD50 (Rat):> 2,000 mg/kg (Based on 1-Acetylpiperazine and 1-Methylpiperazine data).

-

Mechanism:[1] High doses may induce cholinergic symptoms (salivation, lacrimation, tremors) due to nAChR agonism.

-

-

Dermal Toxicity:

-

Assessment:Harmful if absorbed. [2]

-

Observation: Piperazine derivatives possess high skin permeability.

-

-

Inhalation:

Local Effects: Irritation & Corrosion

Unlike 1-methylpiperazine (Skin Corr.[2] 1B), the acetylation of the N1 nitrogen reduces the basicity and corrosivity of 1-Acetyl-4-methylpiperazine.

-

Skin: Category 2 (Irritant). Causes erythema and edema upon prolonged contact.

-

Eyes: Category 2A (Severe Irritant). Risk of corneal opacity if not rinsed immediately. The hydrophilic nature allows rapid penetration into the aqueous humor.

Sensitization

-

Skin Sensitization: Positive (Predicted).

-

Rationale: Piperazine and its alkyl derivatives are notorious sensitizers (Type IV hypersensitivity). Cross-reactivity with other piperazines is highly probable.

-

Respiratory Sensitization: Potential risk of asthma-like symptoms (piperazine asthma) upon chronic inhalation.

-

Genotoxicity & Nitrosamine Risk (Critical)

-

Ames Test: Likely Negative (based on piperazine scaffold profile).

-

Nitrosamine Hazard:

-

High Risk: In the presence of nitrating agents (e.g., sodium nitrite, NOx gases), the N4-methyl group can facilitate the formation of N-nitroso-N-methylpiperazine , a potent carcinogen (ICH M7 Class 1 mutagen).

-

Control: Avoid acidic conditions with nitrite sources during processing.

-

Part 4: Metabolic & Mechanism of Action Diagrams

Metabolic Fate & Bioactivation

The following diagram illustrates the metabolic hydrolysis and potential toxification pathways.

Caption: Metabolic hydrolysis yields 1-methylpiperazine (hepatotoxin), while chemical nitrosation poses a critical carcinogenicity risk.

Neurotoxic Mechanism (Nicotinic Agonism)

Research indicates 1-Acetyl-4-methylpiperazine acts as a partial agonist at nicotinic acetylcholine receptors (nAChR), contributing to its acute toxicity profile.

Caption: Mechanism of acute neurotoxicity via nicotinic receptor agonism, leading to CNS and autonomic excitation.

Part 5: Experimental Protocols for Safety Validation

For researchers handling this compound, the following protocols are recommended to generate missing data or validate safety batches.

Protocol A: In Vitro Eye Irritation (BCOP Assay)

Use this to confirm Category 2 classification without live animal testing (OECD 437).

-

Preparation: Calibrate opacitometer. Excise bovine corneas (fresh slaughterhouse waste) and mount in holders.

-

Equilibration: Incubate corneas in EMEM medium at 32°C for 1 hour. Measure baseline opacity.

-

Exposure: Apply 750 μL of 1-Acetyl-4-methylpiperazine (undiluted) to the epithelial surface for 10 minutes.

-